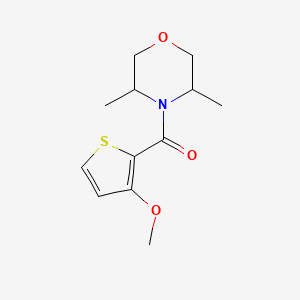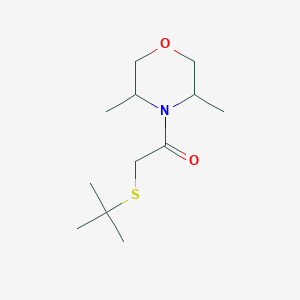
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone, also known as DMTM, is a chemical compound that has gained significant attention in the field of scientific research. DMTM is a synthetic molecule that has shown promising results in various studies, making it a potential candidate for further research.
Mecanismo De Acción
The exact mechanism of action of (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone is not fully understood. However, studies have suggested that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to have various biochemical and physiological effects. Studies have suggested that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized and purified. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has shown promising results in various studies, making it a potential candidate for further research. However, one limitation of using (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its neuroprotective effects and potential use in treating neurological disorders. Additionally, more research is needed to understand the mechanism of action of (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone and to design experiments to study its effects.
Métodos De Síntesis
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylmorpholine and 3-methoxythiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to yield (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone.
Aplicaciones Científicas De Investigación
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8-6-16-7-9(2)13(8)12(14)11-10(15-3)4-5-17-11/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZXKQFOZLDTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=C(C=CS2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)

![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)

